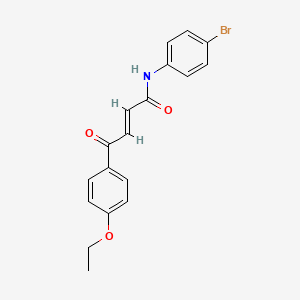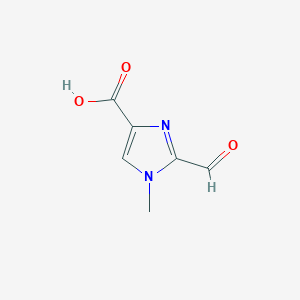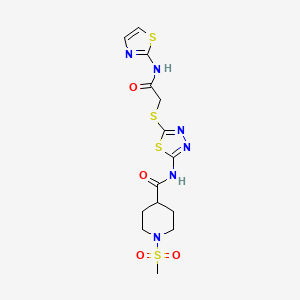![molecular formula C23H17ClF2N2O B2542690 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole CAS No. 956783-86-1](/img/structure/B2542690.png)
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
X-Ray Supramolecular Structure Analysis
The molecular structures of various pyrazole derivatives have been studied using X-ray diffraction techniques. For instance, the study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones revealed the molecular and supramolecular structures of halogenated isomers, which crystallize in different systems and exhibit significant (\pi)-stacking interactions and anisotropic NMR shielding effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, the synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone was achieved through the reaction of 4-methylbenzohydrazide with 3-chloropentane-2,4-dione in the presence of acetic acid . Similarly, the synthesis of 1N-Acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-(p-methyl-phenyl)-2-pyrazoline was characterized by various spectroscopic methods and X-ray single-crystal diffraction .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often non-coplanar, with dihedral angles indicating the spatial arrangement of the rings. For instance, 3-(3-Chloro-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has dihedral angles between the pyrazole ring and the attached groups, with intramolecular hydrogen bonding observed . The structure of 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one also shows significant dihedral angles between the rings and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the presence of substituents that can participate in various interactions. For example, in the case of 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, the molecule exhibits C-H...S and C-Br...(\pi) interactions, which can affect its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For instance, the presence of fluorine atoms and carbonyl groups can influence the electrostatic potential and are sites for electrophilic and nucleophilic attacks, respectively . The vibrational analyses and thermodynamic properties of these compounds can be studied to understand their stability and reactivity .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Pyrazole derivatives, including those with fluorobenzyl groups, have been synthesized and studied for their potential in creating biologically active molecules. Pyrazolines, a closely related class, are synthesized through various methods and are known for their wide range of biological activities (Baumstark et al., 2013). These activities include antimicrobial, antifungal, and antiviral properties. The synthesis methods and the structural analysis of these compounds are crucial for developing new pharmaceuticals and materials.
Environmental Science
In environmental science, the study of polyhalogenated hydrocarbons, which share structural similarities with the chloro-fluorobenzyl groups in the compound of interest, has been significant. These studies focus on their persistence, bioaccumulation, and potential toxic effects in ecosystems. Research on polybrominated dibenzo-p-dioxins and dibenzofurans, for example, reviews their formation, occurrence, and the health assessment of their impacts (Mennear & Lee, 1994). Understanding the behavior of such compounds helps in assessing environmental risks and developing strategies for mitigation and remediation.
Medicinal Chemistry
The pharmacological exploration of pyrazole scaffolds, including their synthesis and bioevaluation, highlights their significance in drug design, especially for anti-inflammatory and antiviral drugs (Karati et al., 2022). Pyrazole-based compounds are investigated for a wide range of therapeutic applications due to their effective binding with biological targets, showcasing the versatility and potential of incorporating pyrazole and fluorobenzyl moieties into new drug candidates.
Propiedades
IUPAC Name |
3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(2-fluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N2O/c24-20-8-4-10-22(26)19(20)15-29-18-7-3-6-16(13-18)23-11-12-28(27-23)14-17-5-1-2-9-21(17)25/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTRSMIRBUENDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2542607.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2542609.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)
![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542616.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)

![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)
![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)